2-Amino-2-(3-(methylthio)phenyl)ethanol
Description
Contextualization within Aminoalcohol and Aryl Thioether Chemistry
Aminoalcohols are a critical class of organic compounds that feature both an amine and an alcohol functional group. This dual functionality allows them to participate in a wide array of chemical transformations, making them pivotal intermediates in the synthesis of numerous biologically active molecules and chiral ligands for asymmetric catalysis. um.edu.my The vicinal (1,2) arrangement of the amino and hydroxyl groups in 2-amino-2-arylethanol structures is a common motif in many pharmaceuticals. rsc.org
Aryl thioethers, characterized by a sulfur atom bonded to an aromatic ring and an alkyl or aryl group, are also of great interest in synthetic and medicinal chemistry. researchgate.net The sulfur atom can be readily oxidized to sulfoxides and sulfones, providing a handle to modulate the electronic and steric properties of the molecule. nih.gov The incorporation of a methylthio group into the phenylethanolamine scaffold, as seen in 2-Amino-2-(3-(methylthio)phenyl)ethanol, introduces a site for further chemical modification and can influence the biological activity of the resulting compounds.
Significance as a Versatile Synthetic Intermediate in Modern Organic Synthesis
The true value of this compound lies in its capacity to serve as a versatile precursor for a variety of more complex molecules. The primary amino group can be readily acylated, alkylated, or used in the formation of heterocycles. The hydroxyl group can be esterified, etherified, or oxidized. Furthermore, the aryl thioether linkage provides an additional point of functionalization. nih.gov
A general synthetic route to (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol often commences with 3-(methylthio)benzaldehyde. The synthesis typically involves a condensation reaction with a chiral amine to form an imine, which is subsequently reduced, often using a reagent like sodium borohydride, to yield the desired chiral amino alcohol. The final product can then be converted to its hydrochloride salt to improve its stability and handling properties. researchgate.net
The reactivity of its functional groups allows for a range of transformations:
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone. researchgate.net
Reduction: The compound can undergo reduction, for instance, at the aromatic ring under specific conditions. researchgate.net
Substitution: The amino group is a nucleophile and can participate in substitution reactions to form amides or other derivatives. researchgate.net
Thioether Oxidation: The methylthio group can be oxidized to a sulfoxide (B87167) or a sulfone, which can significantly alter the molecule's properties. nih.gov
This versatility makes it a valuable starting material for creating libraries of compounds for drug discovery and other applications.
Overview of Key Research Domains and Challenges
The primary research domain for this compound is in medicinal chemistry. Its structural similarity to phenylethanolamines, a class of compounds known for their interaction with various receptors in the central nervous system, makes it a person of interest for the development of new therapeutic agents. nih.gov Specifically, the (R)-enantiomer of this compound has been identified as an agonist for the trace amine-associated receptor 1 (TAAR1). researchgate.net TAAR1 is implicated in the modulation of monoaminergic systems, suggesting potential applications in the treatment of neuropsychiatric disorders.
Despite its potential, research on this compound faces several challenges. A significant hurdle is the development of efficient and highly stereoselective synthetic methods to access both enantiomers in high purity. While general methods for the synthesis of aminoalcohols exist, optimizing these for this specific substituted compound to achieve high yields and enantiomeric excess can be challenging. rsc.orgfrontiersin.org
Another challenge lies in the comprehensive exploration of its synthetic utility. While its potential as a building block is clear, the full scope of its reactivity and its application in the total synthesis of complex natural products or advanced materials remains an area for further investigation. The selective functionalization of one reactive site in the presence of others (chemoselectivity) is a key aspect that requires careful study to unlock the full potential of this versatile intermediate.
Below are interactive data tables summarizing key information about the compound and its related synthetic precursors.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃NOS |
| Molecular Weight | 183.27 g/mol |
| Appearance | Not specified in detail |
| Chirality | Exists as (R) and (S) enantiomers |
Table 2: Key Starting Material for Synthesis
| Compound Name | Structure | Role in Synthesis |
|---|
| 3-(Methylthio)benzaldehyde | C₈H₈OS | Key starting material for the synthesis of the phenyl ring with the methylthio group. |
Table 3: Common Reagents in Synthesis
| Reagent | Function |
|---|---|
| Chiral Amine | Induces stereoselectivity during imine formation. |
| Sodium Borohydride | Reducing agent for the imine to the amino alcohol. |
| Hydrochloric Acid | Forms the hydrochloride salt for improved stability. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13NOS |
|---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
2-amino-2-(3-methylsulfanylphenyl)ethanol |
InChI |
InChI=1S/C9H13NOS/c1-12-8-4-2-3-7(5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3 |
InChI Key |
MUFHXIUVJOIJCJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)C(CO)N |
Origin of Product |
United States |
Chemical Reactivity and Transformative Chemistry of 2 Amino 2 3 Methylthio Phenyl Ethanol
Reactions at the Primary Amino Functional Group
The primary amino group is a key site of reactivity, functioning as a potent nucleophile and a handle for various derivatization strategies.
Nucleophilic Reactivity in Condensation and Addition Reactions
The lone pair of electrons on the nitrogen atom of the primary amino group imparts significant nucleophilic character, allowing it to readily participate in condensation and addition reactions. For instance, it can react with carbonyl compounds such as aldehydes and ketones to form imine intermediates, which can be further reduced to secondary amines.
A general protocol for such reactions involves the treatment of a primary amine with a carbonyl compound, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water. beilstein-journals.org The reactivity of the amine can be influenced by steric and electronic factors of both the amine and the electrophilic partner.
Furthermore, the amino group can undergo nucleophilic addition to other electrophilic systems. For example, it can add to activated alkenes in Michael-type additions or participate in ring-opening reactions of epoxides. Photo-induced radical reactions can also lead to the addition of the amino functionality across double bonds, creating complex amino alcohol derivatives. gaylordchemical.com
Derivatization Strategies for Amine Protection and Functionalization
Given the reactivity of the amino group, its protection is often a crucial step in multi-step syntheses to ensure chemoselectivity. nih.govwikipedia.org Carbamates are among the most common protecting groups for amines due to their stability and well-established deprotection conditions. wikipedia.org
Common Amine Protecting Groups:
| Protecting Group | Abbreviation | Deprotection Conditions |
|---|---|---|
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA, HCl) wikipedia.org |
| Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) wikipedia.org |
Beyond protection, the primary amine can be functionalized to introduce new chemical properties. Acylation with acyl chlorides or anhydrides yields stable amide derivatives. For example, reaction with chloroacetyl chloride can introduce a reactive handle for further nucleophilic substitution. nih.gov Similarly, reaction with isocyanates or isothiocyanates can produce urea (B33335) or thiourea (B124793) derivatives, respectively. nih.gov
Reactions at the Hydroxyl Functional Group
The secondary hydroxyl group is another key site for chemical modification, enabling esterification, etherification, and oxidation reactions.
Esterification and Etherification Reactions
The hydroxyl group can be converted into an ester through reaction with carboxylic acids, acyl chlorides, or anhydrides. A common method for esterifying amino alcohols involves the use of trimethylchlorosilane (TMSCl) in an alcohol solvent, such as methanol, which facilitates the formation of the corresponding methyl ester in good yield. nih.gov This method is advantageous due to its mild reaction conditions. nih.gov
Etherification, the conversion of the alcohol to an ether, can be achieved under various conditions. For example, Williamson ether synthesis, involving deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, can be employed. Other methods include reactions to form acetals, such as methoxymethyl (MOM) or benzyloxymethyl (BOM) ethers, which can also serve as protecting groups for the alcohol functionality. wikipedia.orgamericanelements.com
Oxidation Pathways to Carbonyl Compounds
The secondary alcohol in 2-Amino-2-(3-(methylthio)phenyl)ethanol can be oxidized to the corresponding ketone, 2-amino-1-(3-(methylthio)phenyl)ethan-1-one. A significant challenge in this transformation is achieving chemoselectivity, avoiding oxidation of the amine or thioether moieties. nih.gov
Modern catalytic systems have been developed to address this. For instance, the use of 2-azaadamantane (B3153908) N-oxyl (AZADO) in conjunction with a copper catalyst enables the highly chemoselective aerobic oxidation of unprotected amino alcohols to amino carbonyl compounds at ambient temperature. nih.gov Other oxidizing agents like potassium permanganate (B83412) can also be used, though they may require more careful control of reaction conditions to prevent over-oxidation or side reactions. smolecule.com The resulting α-amino ketones are valuable synthetic intermediates. nih.govacs.org
Transformations Involving the Aryl Thioether Moiety
The methylthio group attached to the phenyl ring offers a site for transformations, primarily through oxidation of the sulfur atom. The electron-rich sulfur is susceptible to oxidation by various reagents to form sulfoxides and subsequently sulfones.
A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The extent of oxidation can often be controlled by the stoichiometry of the oxidizing agent. The use of one equivalent of m-CPBA typically yields the corresponding methylsulfinyl (sulfoxide) derivative, while an excess of the oxidant leads to the formation of the methylsulfonyl (sulfone) group. researchgate.net Peracetic acid is another reagent capable of achieving this oxidation. google.com
Oxidation of the Thioether Moiety:
| Reagent | Product |
|---|---|
| m-CPBA (1 equiv) | 2-Amino-2-(3-(methylsulfinyl)phenyl)ethanol |
These oxidized derivatives can exhibit different chemical and physical properties compared to the parent thioether, making this a valuable transformation for modulating the characteristics of the molecule.
Directed C-H Functionalization Strategies Utilizing Sulfur as a Directing Group
The thioether moiety in this compound can serve as a powerful directing group for the selective functionalization of C-H bonds on the aromatic ring, primarily at the ortho positions (C2 and C4). This strategy offers an efficient way to introduce new substituents and build molecular complexity.
One common approach is ortho-lithiation , where the sulfur atom coordinates to an organolithium reagent, such as n-butyllithium, directing deprotonation at a neighboring C-H bond. This has been demonstrated for simpler thioanisoles, which, upon lithiation, can react with various electrophiles. nih.govresearchgate.net For this compound, this would likely occur at the C4 position due to potential steric hindrance from the aminoethanol side chain at C2. The resulting organolithium intermediate could then be quenched with a range of electrophiles to install new functional groups.
Transition-metal-catalyzed C-H functionalization is another prominent strategy. nih.govresearchgate.net Palladium, rhodium, and iridium catalysts are known to coordinate to the sulfur atom, enabling the activation and subsequent functionalization of the ortho C-H bonds. nih.govresearchgate.net For instance, a palladium-catalyzed process could be envisioned for the arylation or olefination of the phenyl ring, directed by the thioether group. nih.gov While the amino and alcohol groups might require protection, this approach provides a versatile platform for derivatization.
| Strategy | Reagents | Potential Outcome on this compound | Relevant Analogs |
| Ortho-lithiation | n-BuLi, then Electrophile (E+) | Introduction of an electrophile at the C4 position. | Thioanisole nih.govresearchgate.net |
| Pd-catalyzed Olefination | Pd(OAc)₂, Olefin, Oxidant | Introduction of a vinyl group at the C4 position. | Aryl thioethers nih.gov |
| Rh-catalyzed Amination | [RhCp*Cl₂]₂, Azide | Introduction of an amino group at the C4 position. | Aryl thioethers researchgate.net |
Oxidation and Reduction Pathways of the Thioether Linkage
The sulfur atom of the thioether group in this compound is susceptible to oxidation, leading to the corresponding sulfoxide (B87167) and sulfone. These transformations can significantly alter the electronic and steric properties of the molecule, and the resulting sulfoxides can be valuable chiral auxiliaries or intermediates.
The selective oxidation of the thioether to a sulfoxide can be achieved using a variety of reagents, with careful control of reaction conditions to prevent over-oxidation to the sulfone. rsc.orgorganic-chemistry.orgbeilstein-journals.org Common oxidants for this purpose include hydrogen peroxide (often with a catalyst), sodium metaperiodate, and urea-hydrogen peroxide. beilstein-journals.orgorgsyn.org For instance, treatment with one equivalent of hydrogen peroxide in the presence of a suitable catalyst could yield 2-Amino-2-(3-(methylsulfinyl)phenyl)ethanol. rsc.org
Further oxidation to the sulfone, 2-Amino-2-(3-(methylsulfonyl)phenyl)ethanol, can be accomplished using stronger oxidizing conditions or an excess of the oxidizing agent. beilstein-journals.org Reagents like potassium permanganate or excess hydrogen peroxide are typically effective for this transformation.
Conversely, the sulfoxide can be reduced back to the thioether. A variety of reducing agents can accomplish this, including phosphorus-based reagents and certain metal hydrides. organic-chemistry.orgpsu.edu This reversibility allows the sulfoxide to be used as a temporary directing group or protecting group.
| Transformation | Typical Reagents | Potential Product from this compound |
| Thioether to Sulfoxide | H₂O₂, NaIO₄, UHP rsc.orgbeilstein-journals.orgorgsyn.org | 2-Amino-2-(3-(methylsulfinyl)phenyl)ethanol |
| Thioether to Sulfone | Excess H₂O₂, KMnO₄ beilstein-journals.org | 2-Amino-2-(3-(methylsulfonyl)phenyl)ethanol |
| Sulfoxide to Thioether | PPh₃, NaBH₄/I₂ organic-chemistry.org | This compound |
Transition-Metal-Catalyzed Cross-Couplings Involving the Thioether
The thioether group is not only a directing group but can also participate directly in transition-metal-catalyzed cross-coupling reactions, where the C-S bond is cleaved and a new C-C or C-heteroatom bond is formed. This offers a powerful method for the diversification of the aromatic core of this compound.
The Kumada coupling , which pairs an organomagnesium reagent (Grignard reagent) with an organic halide, has been extended to include aryl thioethers as electrophilic partners, typically using a nickel or palladium catalyst. acs.orgwikipedia.orgorganic-chemistry.org This would allow for the coupling of an aryl or alkyl Grignard reagent at the C3 position of the phenyl ring, displacing the methylthio group.
Similarly, the Sonogashira coupling , a reaction of a terminal alkyne with an aryl or vinyl halide, has also been adapted for aryl thioethers. acs.orgnih.govwikipedia.orgorganic-chemistry.org Using a palladium catalyst and a copper(I) co-catalyst, an alkynyl group could be introduced at the C3 position of this compound.
| Coupling Reaction | Catalyst/Reagents | Potential Transformation of this compound |
| Kumada Coupling | Ni or Pd catalyst, R-MgBr acs.orgwikipedia.org | Replacement of the -SMe group with an alkyl or aryl group (R). |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Alkyne acs.orgnih.gov | Replacement of the -SMe group with an alkynyl group. |
Cyclization Reactions and Heterocyclic Derivatization
The 2-aminoethanol moiety of the title compound is a versatile precursor for the synthesis of various heterocyclic systems. These cyclization reactions can lead to the formation of five- or six-membered rings containing nitrogen and oxygen, which are common motifs in biologically active molecules.
One of the most probable cyclization pathways is the formation of a 2-oxazoline ring . wikipedia.orgorganic-chemistry.orgmdpi.comacs.org This can be achieved by reacting this compound with a carboxylic acid or its derivative (e.g., acyl chloride, ester, or nitrile). The reaction typically proceeds via N-acylation followed by acid-catalyzed cyclization and dehydration. The stereochemistry at the C2 position of the aminoethanol can be retained or inverted depending on the reaction conditions. mdpi.comdocumentsdelivered.com
Another potential transformation is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. wikipedia.orgnumberanalytics.comresearchgate.netyoutube.comnih.gov While this compound itself is not a β-arylethylamine, it could be a precursor to one. For example, reduction of the alcohol to a methylene (B1212753) group would generate a suitable substrate for a Pictet-Spengler reaction, leading to the formation of a tetrahydroisoquinoline ring system fused to the existing phenyl ring.
| Cyclization Reaction | Reagents | Potential Heterocyclic Product |
| Oxazoline Synthesis | Carboxylic acid derivative (R-COX) wikipedia.orgorganic-chemistry.orgmdpi.com | 2-Substituted 4-(3-(methylthio)phenyl)-4,5-dihydrooxazole |
| Pictet-Spengler Reaction (after modification) | Aldehyde (R'-CHO), Acid catalyst wikipedia.orgnumberanalytics.com | Substituted tetrahydroisoquinoline |
Chemo- and Regioselectivity in Reactions of this compound
The presence of multiple reactive sites—the primary amine, the primary alcohol, and the thioether—in this compound makes chemoselectivity a critical consideration in its synthetic transformations. The relative reactivity of the amino and hydroxyl groups can often be controlled by the choice of reagents and reaction conditions.
In acylation reactions , the amine is generally more nucleophilic than the alcohol and will react preferentially with acylating agents like acyl chlorides or anhydrides under neutral or basic conditions to form an amide. researchgate.netgoogle.comnih.govgoogle.com Selective O-acylation is more challenging but can sometimes be achieved under specific catalytic conditions or by using protecting groups for the amine. researchgate.net
Conversely, in alkylation reactions , O-alkylation can often be favored by first deprotonating the alcohol with a strong base to form an alkoxide, which is a more potent nucleophile than the neutral amine. google.com Selective N-alkylation can be achieved using methods like reductive amination or specific alkylating agents under controlled conditions. rsc.orgorganic-chemistry.org
The thioether group is generally less reactive than the amine and alcohol towards many electrophiles but can be selectively targeted for oxidation as discussed in section 3.3.2.
| Reaction Type | Conditions Favoring N-functionalization | Conditions Favoring O-functionalization |
| Acylation | Acyl chloride, base (e.g., triethylamine) researchgate.netgoogle.com | Protection of amine, then acylation researchgate.net |
| Alkylation | Reductive amination (aldehyde/ketone, reducing agent) rsc.org | Strong base (e.g., NaH), then alkyl halide google.com |
Stereochemical Analysis and Chiroptical Properties of 2 Amino 2 3 Methylthio Phenyl Ethanol Derivatives
Determination of Absolute and Relative Configuration
The unambiguous assignment of the absolute and relative configuration of stereocenters is a cornerstone of stereochemical analysis. For chiral molecules like 2-amino-2-(3-(methylthio)phenyl)ethanol, which contains a stereogenic center at the carbon bearing the amino and hydroxyl groups, several powerful techniques are utilized.
One of the most prevalent NMR-based methods is the Mosher's method , which involves the derivatization of the chiral alcohol or amine with the enantiomerically pure Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its acid chloride to form diastereomeric esters or amides. nih.govsigmaaldrich.comspringernature.com The analysis of the ¹H NMR spectra of these diastereomers allows for the determination of the absolute configuration of the original carbinol or amino stereocenter. nih.gov By comparing the chemical shifts of protons adjacent to the newly formed ester or amide linkage in the (R)- and (S)-MTPA derivatives, a specific spatial arrangement of the substituents around the chiral center can be deduced. researchgate.netacs.org For 1,2-amino alcohols, this method can be extended to determine the configuration of both stereocenters by analyzing the shielding and deshielding effects on nearby protons. researchgate.net
X-ray crystallography offers a definitive method for determining the absolute configuration, provided that a single crystal of suitable quality can be obtained. nih.gov This technique provides a three-dimensional map of the electron density within the crystal, revealing the precise spatial arrangement of atoms and thus the absolute stereochemistry.
Another approach involves the use of chiral solvating agents (CSAs) in NMR spectroscopy. nih.gov These agents form transient diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the NMR spectrum. The differential shielding observed can be used to determine the absolute configuration by comparing the spectra with those of known compounds. nih.gov
Hypothetical Data for Mosher's Method Application:
To illustrate the application of Mosher's method for determining the absolute configuration of (R)-2-amino-2-(3-(methylthio)phenyl)ethanol, one would synthesize the (R)- and (S)-MTPA amides. The hypothetical ¹H NMR chemical shift differences (Δδ = δS - δR) for key protons would be analyzed as shown in the table below.
| Proton | Hypothetical δ (R-MTPA amide) (ppm) | Hypothetical δ (S-MTPA amide) (ppm) | Hypothetical Δδ (δS - δR) (ppm) | Implied Configuration |
| -CH(OH)- | 4.85 | 4.95 | +0.10 | R |
| -CH₂OH | 3.70 | 3.65 | -0.05 | R |
| Ar-H (ortho) | 7.30 | 7.25 | -0.05 | R |
| Ar-H (ortho) | 7.20 | 7.15 | -0.05 | R |
This table presents hypothetical data for illustrative purposes.
Conformational Analysis and Dynamic Stereochemistry
The biological activity and chemical reactivity of flexible molecules like this compound are often governed by their preferred conformations. frontiersin.orgNuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis in solution. auremn.org.br Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of protons, which helps in elucidating the predominant conformations.
Theoretical calculations , such as those based on Density Functional Theory (DFT), are frequently employed to complement experimental data. auremn.org.br These calculations can predict the relative energies of different conformers and the energy barriers for their interconversion, providing insights into the dynamic stereochemistry of the molecule. For amino alcohols, the presence of intramolecular hydrogen bonding between the amino and hydroxyl groups can significantly influence the conformational landscape. frontiersin.org
Key Torsional Angles for Conformational Analysis:
The conformation of this compound can be described by the following key torsional angles:
| Torsional Angle | Description |
| τ1 (HO-C-C-N) | Defines the relative orientation of the hydroxyl and amino groups. |
| τ2 (C-C-N-H) | Describes the orientation of the amino group. |
| τ3 (Ar-C-C-O) | Defines the orientation of the phenyl ring relative to the ethanol (B145695) backbone. |
This table outlines the critical torsional angles for conformational studies.
Enantiomeric Excess Determination in Synthetic Products
The enantiomeric excess (ee) is a critical parameter for any chiral compound intended for biological or catalytic applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of synthetic products. akjournals.comoup.comscas.co.jp
This can be achieved through two main approaches:
Direct method: Utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.com
Indirect method: Involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. akjournals.com
Capillary electrophoresis (CE) is another powerful technique for chiral separations, offering high resolution and low sample consumption. researchgate.net
Hypothetical Chiral HPLC Separation Data:
A hypothetical chiral HPLC chromatogram for a sample of this compound might show the following results, indicating the enantiomeric excess.
| Enantiomer | Retention Time (min) | Peak Area |
| (R)-enantiomer | 10.2 | 95000 |
| (S)-enantiomer | 12.5 | 5000 |
This table presents hypothetical data for illustrative purposes. Enantiomeric excess (ee) would be calculated as: ee = [(95000 - 5000) / (95000 + 5000)] * 100% = 90%.
Influence of Stereochemistry on Chiral Recognition Phenomena
The stereochemistry of this compound derivatives plays a pivotal role in chiral recognition phenomena. This is the fundamental principle behind their enantioseparation by chiral chromatography and their potential use as chiral ligands or auxiliaries in asymmetric synthesis. nih.govnih.gov
The differential interactions between the enantiomers of the analyte and a chiral selector (e.g., a chiral stationary phase or a chiral shift reagent) are governed by the three-dimensional arrangement of functional groups. nih.govnih.gov These interactions can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric repulsion.
Molecular modeling and docking studies can be employed to investigate the interactions between the enantiomers of this compound and a chiral selector at the molecular level. nih.gov These computational methods can help to rationalize the observed enantioselectivity and guide the design of more effective chiral selectors or catalysts. The presence of the methylthio group on the phenyl ring can influence the electronic properties and steric bulk of the molecule, which in turn can affect its binding to chiral receptors.
Advanced Spectroscopic and Structural Characterization of 2 Amino 2 3 Methylthio Phenyl Ethanol Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Amino-2-(3-(methylthio)phenyl)ethanol derivatives. Both ¹H and ¹³C NMR spectra provide critical information regarding the chemical environment of each atom, their connectivity, and the stereochemistry of the molecule.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methylthio group, the ethanolic protons, and the amino group are expected. The aromatic protons on the meta-substituted phenyl ring would typically appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The singlet for the methyl protons of the methylthio group (-S-CH₃) is anticipated to be observed in the upfield region, generally around δ 2.4-2.5 ppm. The protons of the ethanol (B145695) side chain, specifically the methine proton (-CH(OH)-) and the methylene (B1212753) protons (-CH₂-NH₂), would exhibit characteristic splitting patterns due to spin-spin coupling. The methine proton, being adjacent to a stereocenter and coupled to the methylene protons, would likely appear as a multiplet. The chemical shifts of the hydroxyl and amino protons can be variable and are often identified by their broadness and their disappearance upon D₂O exchange.
The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The carbons of the phenyl ring would resonate in the aromatic region (δ 120-140 ppm), with the carbon attached to the methylthio group showing a characteristic chemical shift. The carbon of the methylthio group itself would appear at a higher field, typically around δ 15 ppm. The carbons of the ethanolamine (B43304) side chain, the methine carbon bearing the hydroxyl group and the methylene carbon bearing the amino group, would be expected in the δ 50-80 ppm region.
For derivatives of this compound, the introduction of additional functional groups would lead to predictable changes in the NMR spectra, aiding in their structural confirmation. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish the precise connectivity between protons and carbons, resolving any ambiguities in the one-dimensional spectra.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Functional Group | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Aromatic (Ar-H) | 7.0 - 7.5 (m) | 120 - 140 |
| Methine (CH-OH) | 4.0 - 5.0 (m) | 65 - 75 |
| Methylene (CH₂-NH₂) | 2.8 - 3.5 (m) | 40 - 50 |
| Methylthio (S-CH₃) | 2.4 - 2.5 (s) | ~15 |
| Amino (NH₂) | Variable (br s) | - |
| Hydroxyl (OH) | Variable (br s) | - |
Note: Chemical shifts are approximate and can be influenced by solvent and substitution effects. m = multiplet, s = singlet, br s = broad singlet.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule. These techniques are based on the principle that chemical bonds vibrate at specific frequencies, which can be measured as absorption bands in an IR spectrum or as scattered light in a Raman spectrum.
For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, typically in the region of 3200-3500 cm⁻¹. These bands are often broad due to hydrogen bonding. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The C-O stretching of the alcohol would likely be observed as a strong band between 1000 and 1200 cm⁻¹. The C-N stretching vibration may appear in the 1020-1250 cm⁻¹ range. The presence of the methylthio group may be indicated by C-S stretching vibrations, which are typically weak and appear in the 600-800 cm⁻¹ region.
Raman spectroscopy provides complementary information and is particularly useful for identifying non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-S bond of the methylthio group are often more prominent in the Raman spectrum compared to the FT-IR spectrum.
Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Intensity |
| O-H (Alcohol) | Stretching | 3200 - 3500 (broad) | Weak |
| N-H (Amine) | Stretching | 3200 - 3500 (medium) | Medium |
| Aromatic C-H | Stretching | > 3000 | Strong |
| Aliphatic C-H | Stretching | < 3000 | Strong |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Strong |
| C-O (Alcohol) | Stretching | 1000 - 1200 (strong) | Weak |
| C-N (Amine) | Stretching | 1020 - 1250 | Medium |
| C-S (Thioether) | Stretching | 600 - 800 (weak) | Medium |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Studies
High-resolution mass spectrometry (HRMS) is a critical technique for the precise determination of the molecular weight and elemental composition of a compound. By providing a highly accurate mass measurement, HRMS allows for the unambiguous assignment of a molecular formula. For this compound (C₉H₁₃NOS), the expected exact mass can be calculated and compared with the experimental value to confirm its composition.
In addition to molecular formula determination, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. Upon ionization, the molecule can break apart in a predictable manner, and the masses of the resulting fragment ions can be used to deduce the connectivity of the atoms. For this compound, common fragmentation pathways would likely involve the cleavage of the C-C bond between the aromatic ring and the ethanolamine side chain, leading to the formation of a benzylic-type cation. Cleavage of the C-C bond within the ethanolamine side chain is also a probable fragmentation route. The study of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS), provides a detailed picture of the molecule's structure.
X-ray Crystallography for Solid-State Structural Analysis and Stereochemical Proof
X-ray crystallography is the gold standard for the unequivocal determination of the three-dimensional structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the absolute configuration of stereocenters. For a chiral molecule like this compound, X-ray crystallography of a single enantiomer or a diastereomeric salt can provide definitive proof of its stereochemistry.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment
Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD), are powerful for assigning the absolute configuration of chiral molecules in solution. These methods measure the differential absorption of left- and right-circularly polarized light by a chiral sample. The resulting ECD spectrum is highly sensitive to the spatial arrangement of atoms around the stereocenter(s).
For the enantiomers of this compound, the ECD spectra are expected to be mirror images of each other. By comparing the experimentally measured ECD spectrum with theoretical spectra calculated using quantum chemical methods, the absolute configuration (R or S) of a given enantiomer can be determined. The electronic transitions of the phenyl chromophore, perturbed by the chiral center, are the primary contributors to the ECD spectrum. The analysis of the Cotton effects (positive or negative peaks) in the ECD spectrum provides the basis for the stereochemical assignment. While specific ECD data for this compound is not widely published, the application of this technique to other phenylethanolamine derivatives has been successful in elucidating their stereochemistry.
Strategic Applications of 2 Amino 2 3 Methylthio Phenyl Ethanol in Advanced Organic Synthesis
Utilization as a Chiral Building Block in Multistep Syntheses
Chiral 1,2-amino alcohols are recognized as privileged building blocks in the synthesis of enantiomerically pure organic molecules. nih.gov Their utility stems from the presence of two vicinal, reactive functional groups (amine and alcohol) and a defined stereocenter. These features allow for predictable, stereocontrolled transformations and the introduction of molecular complexity. 2-Amino-2-(3-(methylthio)phenyl)ethanol serves as an exemplary chiral synthon, providing a foundational framework upon which intricate molecular structures can be assembled.
In multistep syntheses, this compound can be envisioned as a versatile starting material. The amine and alcohol functionalities can be selectively protected or derivatized, allowing for sequential reactions at different sites within the molecule. For instance, the amine can be acylated or converted into other nitrogen-containing groups, while the alcohol can be oxidized, etherified, or esterified. This differential reactivity is a cornerstone of modern synthetic strategy, enabling the construction of target molecules with high precision.
The inherent chirality of this compound is perhaps its most critical attribute as a building block. By starting with an enantiomerically pure form of the compound, chemists can transfer that chirality through multiple synthetic steps, ultimately controlling the stereochemistry of the final product. This is of paramount importance in pharmaceutical development, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. chemimpex.com The phenylglycinol framework, to which the title compound belongs, is a classic example of a chiral building block used for creating new therapeutic agents. chemimpex.comcymitquimica.com
Key Transformations and Derivatives:
| Starting Material | Transformation | Resulting Structure/Use |
| Chiral 1,2-Amino Alcohol | Cyclization with phosgene (B1210022) or equivalents | Forms Oxazolidinones (important heterocyclic scaffolds) nih.gov |
| Chiral 1,2-Amino Alcohol | Reaction with aldehydes/ketones | Forms chiral Schiff bases or oxazolidines |
| Chiral 1,2-Amino Alcohol | N- or O-alkylation/acylation | Introduces new functional groups for further elaboration |
Precursor for Chiral Ligands and Organocatalysts in Asymmetric Transformations
The development of effective chiral ligands is central to the field of asymmetric catalysis, which seeks to create chiral molecules using small amounts of a chiral catalyst. Chiral 1,2-amino alcohols are among the most successful and widely used precursors for synthesizing these ligands. nih.gov The dual functionality of this compound makes it an ideal candidate for conversion into sophisticated ligands for transition-metal-catalyzed reactions or as a standalone organocatalyst.
One of the most common applications of chiral amino alcohols is in the synthesis of bis(oxazoline) (BOX) and related ligands. These C2-symmetric ligands are highly effective in a wide range of metal-catalyzed reactions, including Friedel-Crafts alkylations, Diels-Alder reactions, and conjugate additions. nih.gov The synthesis of such ligands typically involves the condensation of the amino alcohol with a dicarboxylic acid or its derivative. The resulting ligand coordinates to a metal center (e.g., copper, palladium, ruthenium), creating a chiral environment that directs the stereochemical outcome of the reaction. nih.govdicp.ac.cn
Furthermore, the amino alcohol itself, or a simple derivative, can function as an organocatalyst, avoiding the use of often expensive and toxic metals. For example, amino alcohols have been employed as catalysts in transfer hydrogenation reactions, effectively reducing ketones to chiral alcohols with high enantioselectivity. dicp.ac.cn The structure of the amino alcohol, including the steric and electronic properties of its substituents, has a significant influence on both the conversion rate and the degree of asymmetric induction. dicp.ac.cn
Role in the Synthesis of Complex Molecular Architectures
The strategic incorporation of this compound into larger, more complex molecular architectures is a testament to its value as a chiral building block. Its defined stereochemistry and versatile functional handles allow chemists to embed the 2-amino-2-phenylethanol (B122105) core into a wide array of intricate structures, including natural product analogs, peptidomimetics, and medicinally relevant heterocycles. nih.govfrontiersin.org
For example, the amino alcohol can serve as a linchpin in convergent syntheses, where different complex fragments are prepared separately and then joined together. The amine group can be used to form an amide bond, a key linkage in peptides and their mimics, while the alcohol provides a site for ether or ester formation. This dual functionality allows for the creation of complex, polyfunctional molecules from simpler precursors.
The synthesis of medicinally important heterocyclic scaffolds such as morpholinones and oxazolidinones is a well-established application for 1,2-amino alcohols. nih.govnih.gov These ring systems are present in numerous bioactive compounds. Starting from an enantiopure amino alcohol like this compound ensures that the resulting heterocyclic product is also chiral, which is often a prerequisite for targeted biological activity.
Exploration in Diversity-Oriented Synthesis and Library Generation
Diversity-Oriented Synthesis (DOS) is a powerful strategy used in drug discovery and chemical biology to rapidly generate collections of structurally diverse small molecules. nih.govrsc.org The goal of DOS is to explore chemical space broadly to identify novel molecular scaffolds with interesting biological properties. nih.gov Chiral amino acids and their derivatives, including 1,2-amino alcohols, are excellent starting points for DOS because their multiple functional groups and inherent chirality can be used to generate significant molecular diversity from a common precursor. frontiersin.org
This compound is an ideal substrate for DOS campaigns. A common approach involves a "build/couple/pair" strategy where the amino alcohol (the "build" stage) is first coupled with various building blocks and then subjected to different cyclization reactions (the "pair" stage) to yield a library of distinct heterocyclic scaffolds. frontiersin.org For instance, starting from a library of amino alcohols, researchers have successfully generated collections of 5-, 6-, and 7-membered rings, including medicinally important structures like morpholinones and oxazolidinones. nih.gov
The application of this compound in a DOS workflow could involve:
Appendage Diversity: Modifying the amine, alcohol, or even the methylthiophenyl group to introduce a variety of substituents.
Scaffold Diversity: Using the functional groups to participate in different types of cyclization reactions, leading to a range of heterocyclic and polycyclic systems.
Stereochemical Diversity: Using both enantiomers of the starting material to generate a complete set of stereoisomers for biological screening.
This approach allows for the efficient production of novel, three-dimensional fragment collections that are increasingly sought after in modern fragment-based drug discovery (FBDD). nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
